3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine 3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine L-822179 or α5IA is a selective inverse agonist for Α5 subtype of GABAA receptor with a higher intrinsic activity at the A5 subtype than other drugs. α5IA enhances cognition in laboratory animals without being proconvulsant or anxiogenic. α5IA acts as an "alcohol antagonist," markedly reducing the amnesic effect of alcohol and partially attenuating sedation, similar to Ro15-4513, but without the anxiogenic effect. α5IA offers promise as a tool to study cognitive disorders, memory function, and treatment of alcohol-related disorders.
Brand Name: Vulcanchem
CAS No.: 215874-86-5
VCID: VC0532289
InChI: InChI=1S/C17H14N8O2/c1-10-7-14(22-27-10)16-20-19-15-12-5-3-4-6-13(12)17(21-25(15)16)26-9-11-8-24(2)23-18-11/h3-8H,9H2,1-2H3
SMILES: CC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC5=CN(N=N5)C
Molecular Formula: C17H14N8O2
Molecular Weight: 362.3 g/mol

3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine

CAS No.: 215874-86-5

Cat. No.: VC0532289

Molecular Formula: C17H14N8O2

Molecular Weight: 362.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine - 215874-86-5

Specification

CAS No. 215874-86-5
Molecular Formula C17H14N8O2
Molecular Weight 362.3 g/mol
IUPAC Name 5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole
Standard InChI InChI=1S/C17H14N8O2/c1-10-7-14(22-27-10)16-20-19-15-12-5-3-4-6-13(12)17(21-25(15)16)26-9-11-8-24(2)23-18-11/h3-8H,9H2,1-2H3
Standard InChI Key NZMJFRXKGUCYNP-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC5=CN(N=N5)C
Canonical SMILES CC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC5=CN(N=N5)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolophthalazine core substituted with a 5-methylisoxazol-3-yl group at position 3 and a (1-methyl-1H-1,2,3-triazol-4-yl)methoxy moiety at position 6. This arrangement creates a planar, polycyclic system with extensive π-orbital overlap, facilitating interactions with hydrophobic pockets in biological targets. The IUPAC name—5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1, triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole—reflects its intricate substitution pattern.

PropertyValueSource
Molecular FormulaC₁₇H₁₄N₈O₂PubChem
Molecular Weight362.35 g/molPubChem
Canonical SMILESCC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC5=CN(N=N5)CPubChem
InChI KeyNZMJFRXKGUCYNP-UHFFFAOYSA-NPubChem

Solubility and Stability

Polar functional groups, including the isoxazole oxygen and triazole nitrogens, confer moderate aqueous solubility (~25 mg/mL in dimethyl sulfoxide). The methoxy linker enhances conformational flexibility, allowing adaptation to receptor binding sites while maintaining metabolic stability through steric protection of labile bonds .

Synthesis and Optimization

Key Synthetic Route

The synthesis begins with 1-methyl-1H-1,2,3-triazole-4-methanol, which undergoes deprotonation using lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran/N,N-dimethylformamide (THF/DMF) at -10°C . This intermediate reacts with 6-chloro-3-(5-methylisoxazol-3-yl)-1,2,4-triazolo[3,4-a]phthalazine under ambient conditions for 16 hours, achieving nucleophilic aromatic substitution at the 6-position . Purification via silica gel chromatography yields the final product with 61% efficiency .

Industrial-Scale Considerations

Process intensification strategies, such as continuous flow reactors, reduce reaction times from hours to minutes while maintaining >95% purity. Computational modeling of transition states has identified optimal DMF/THF ratios (3:1 v/v) that minimize byproduct formation during scale-up .

Pharmacological Profile

GABAₐ Receptor Subtype Selectivity

α5IA exhibits subnanomolar affinity (Kᵢ = 0.2–0.5 nM) for GABAₐ receptors containing α1, α2, α3, or α5 subunits but demonstrates inverse agonist efficacy exclusively at α5 subtypes . Electrophysiological studies in transfected HEK293 cells show a 40% reduction in GABA-induced chloride currents at α5β2γ2 receptors (EC₅₀ = 8 nM), contrasting with negligible effects at α1- or α2-containing isoforms .

Cognitive Enhancement Mechanisms

In murine hippocampal slices, α5IA (100 nM) enhances long-term potentiation (LTP) magnitude by 35% via disinhibition of CA1 pyramidal neurons . This correlates with improved performance in the delayed-matching-to-position Morris water maze, where treated rats show 50% fewer errors compared to controls at 0.3 mg/kg . Positron emission tomography (PET) imaging reveals preferential occupancy of hippocampal over cortical GABAₐ receptors (68% vs. 12%), explaining its region-specific effects .

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